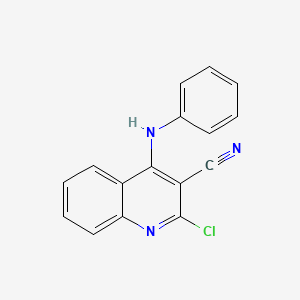
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the second position, a phenylamino group at the fourth position, and a carbonitrile group at the third position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with aniline derivatives under specific conditions. One common method includes the use of a base such as triethylamine or sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as L-proline or piperidine may be employed to improve reaction efficiency .
化学反応の分析
Types of Reactions: 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
科学的研究の応用
2-Chloro-4-(phenylamino)quinoline-3-carbonitrile has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Acts as a probe in studying enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with DNA or RNA, leading to disruptions in cellular processes .
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 4-Phenylaminoquinoline-3-carbonitrile
- 2-Chloro-5-methoxyphenylaminoquinoline-3-carbonitrile
Comparison: 2-Chloro-4-(phenylamino)quinoline-3-carbonitrile is unique due to the presence of both a chloro and phenylamino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in its applications .
特性
分子式 |
C16H10ClN3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
4-anilino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H10ClN3/c17-16-13(10-18)15(19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-16/h1-9H,(H,19,20) |
InChIキー |
SUHXRJQWMNHODH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


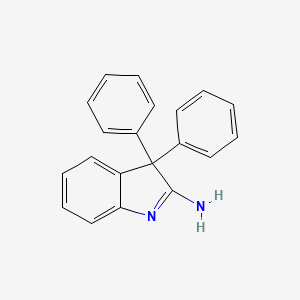

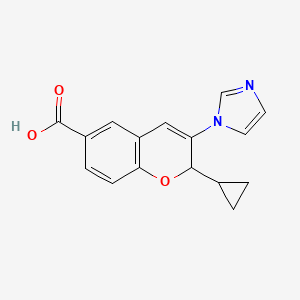
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)




![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
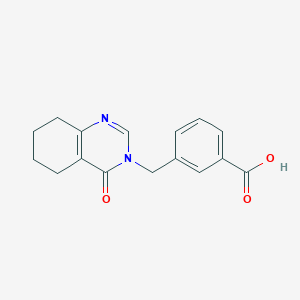
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)
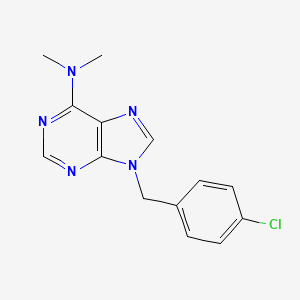

![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
